2-氨基-N-(4-甲基噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Amino-N-(4-methylthiazol-2-yl)acetamide is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . The first paper discusses a series of N-phenyl-(2-aminothiazol-4-yl)acetamides, which are structurally related to 2-Amino-N-(4-methylthiazol-2-yl)acetamide, and their potential as selective β3-adrenergic receptor agonists for treating obesity and type 2 diabetes . The second paper focuses on the synthesis and crystal structure of a different compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, which shares a similar acetamide group but differs significantly in the rest of its molecular structure .

Synthesis Analysis

The synthesis of related compounds, such as the N-phenyl-(2-aminothiazol-4-yl)acetamides, involves preparing derivatives with a phenoxypropanolamine moiety and evaluating their biological activities . Although the exact synthesis method for 2-Amino-N-(4-methylthiazol-2-yl)acetamide is not provided, it can be inferred that similar synthetic routes could be explored, possibly involving the condensation of appropriate thiazole derivatives with acetamide or related precursors.

Molecular Structure Analysis

While the molecular structure of 2-Amino-N-(4-methylthiazol-2-yl)acetamide is not directly analyzed in the papers, the crystal structure of a related compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, has been determined using X-ray diffractometry . This analysis revealed intramolecular hydrogen bonding that stabilizes the molecular conformation. For 2-Amino-N-(4-methylthiazol-2-yl)acetamide, one could expect similar intramolecular interactions due to the presence of amino and acetamide groups, which are known to participate in hydrogen bonding.

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for 2-Amino-N-(4-methylthiazol-2-yl)acetamide. However, the first paper indicates that the N-phenyl-(2-aminothiazol-4-yl)acetamides exhibit agonistic activity against β3-adrenergic receptors and hypoglycemic activity in a rodent model of diabetes . This suggests that compounds with the 2-aminothiazol moiety can interact with biological targets and elicit physiological responses, which could be relevant for the chemical reactivity of 2-Amino-N-(4-methylthiazol-2-yl)acetamide in a biological context.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-N-(4-methylthiazol-2-yl)acetamide are not detailed in the provided papers. However, based on the structural similarities with the compounds discussed, it can be hypothesized that 2-Amino-N-(4-methylthiazol-2-yl)acetamide would exhibit properties typical of acetamide derivatives, such as moderate solubility in water, potential for hydrogen bonding, and the ability to form crystalline structures under suitable conditions . The presence of the 4-methylthiazol group could also influence the compound's lipophilicity and electronic properties, which would be important for its interaction with biological molecules.

科学研究应用

局部麻醉活性:包括 N-[4-(2-氯-4-氟苯基)-噻唑-2-基]-2-取代乙酰胺在内的各种 2-氨基噻唑和 2-氨基噻二唑衍生物的合成,展示了局部麻醉活性,使用大鼠坐骨神经模型进行评估 (Badiger 等,2012)。

抗癌剂:合成了新的 N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫代)乙酰胺,并显示出对 A549 人肺腺癌细胞和 NIH/3T3 小鼠胚细胞系有希望的抗癌活性,表明它们作为抗癌剂的潜力 (Evren 等,2019)。

抗渗出活性:对 2-((4-氨基-5-(呋喃-2-基)-1,2,4-三唑-4H-3-基)-硫代)-N-乙酰胺的吡咯啉衍生物的研究表明其具有显着的抗渗出特性,表明其在治疗应用中的潜力 (Chalenko 等,2019)。

抗氧化剂:合成新的 5-芳基偶氮-2-氯乙酰胺噻唑衍生物并将其作为抗氧化剂进行评估,提供了对这些化合物在氧化应激相关条件下潜在用途的见解 (Hossan,2020)。

抗菌活性:用 2-氨基噻唑-4-基取代的旋光活性 2-氧代头孢菌素类显示出广谱抗菌活性,特别对革兰氏阳性菌有效,包括耐甲氧西林金黄色葡萄球菌 (Tsubouchi 等,1995)。

抗菌活性:由 2-乙酰氨基苯甲醛和 2-氨基噻唑衍生物合成的席夫碱,以及它们随后在制备 Zn(II) 螯合物中的使用,对各种致病菌株表现出抗菌特性 (Chohan 等,2003)。

未来方向

The future directions of research on 2-Amino-N-(4-methylthiazol-2-yl)acetamide could involve further investigation of its biological activities and potential therapeutic applications. For example, 2-aminothiazole derivatives have been reported to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

属性

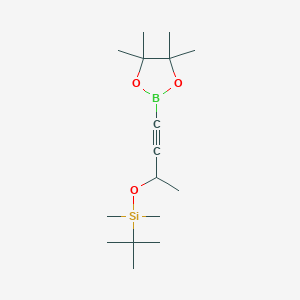

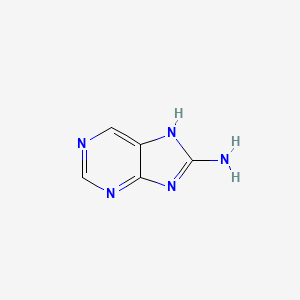

IUPAC Name |

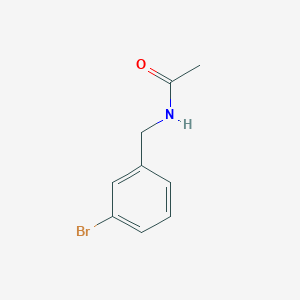

2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZWAWRXWNJTGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

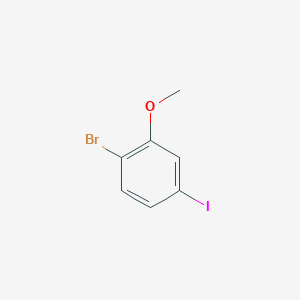

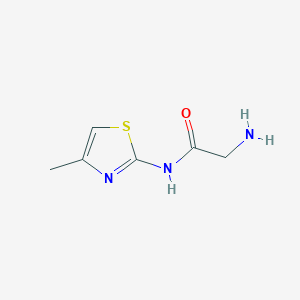

CC1=CSC(=N1)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(4-methylthiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)